((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
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Overview
Description
The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” is a complex organic molecule that belongs to the class of nucleotides This compound is characterized by the presence of a purine base (adenine), a fluorinated tetrahydrofuran ring, and a triphosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the fluorotetrahydrofuran ring: This can be achieved through the fluorination of a suitable tetrahydrofuran derivative under controlled conditions.
Attachment of the purine base: The purine base (adenine) is introduced via a glycosylation reaction, where the fluorotetrahydrofuran ring is coupled with a protected adenine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the triphosphate group, converting it to diphosphate or monophosphate forms.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted tetrahydrofuran rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in cellular processes. It can serve as a substrate for enzymes involved in nucleotide metabolism and is used in studies of DNA and RNA synthesis.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent by interfering with nucleic acid synthesis in pathogens or cancer cells.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in biochemical assays. Its stability and reactivity make it a valuable tool in various industrial processes.
Mechanism of Action
The mechanism by which “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It may also inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide with a similar triphosphate group but lacking the fluorinated tetrahydrofuran ring.
Fludarabine triphosphate: A synthetic nucleotide analog used in chemotherapy, which also contains a purine base and a triphosphate group.
Uniqueness
The uniqueness of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” lies in its fluorinated tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
128531-73-7 |
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Molecular Formula |
C10H15FN5O11P3 |
Molecular Weight |
493.17 g/mol |
IUPAC Name |
[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O11P3/c11-6-1-5(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6-,10+/m0/s1 |
InChI Key |
XTYFOHFICSGRIG-JFWOZONXSA-N |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
2',3'-dideoxy-2'-fluoroadenosine triphosphate 2'-F-ddATP |
Origin of Product |
United States |
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